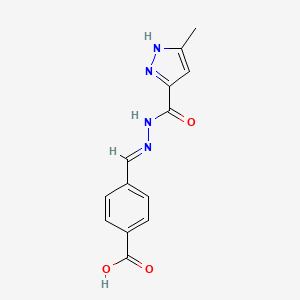
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid is a complex organic compound with the molecular formula C13H12N4O3 It is a derivative of benzoic acid, featuring a pyrazole ring and a carbohydrazonoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-methyl-1H-pyrazole-5-carboxylic acid, which is then reacted with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is subsequently coupled with 4-carboxybenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized benzoic acid derivatives .
科学的研究の応用
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carbohydrazonoyl group may also play a role in binding to biological molecules, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 4-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
- 4-(2-((3-(4-Methylphenyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
- 4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
Uniqueness
What sets 4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid apart from similar compounds is its specific substitution pattern on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C13H12N4O3 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C13H12N4O3/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(5-3-9)13(19)20/h2-7H,1H3,(H,15,16)(H,17,18)(H,19,20)/b14-7+ |
InChIキー |
HZWNOJSOAKKNMU-VGOFMYFVSA-N |
異性体SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11689431.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689432.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689434.png)
![2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11689444.png)


![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![4-Methylbenzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11689481.png)
![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689482.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689485.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)
![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)
